Structural Differentiation: Absence of the 4-Benzyl Pharmacophoric Anchor vs. SC-57461A
The target compound (132424-09-0) differs from the clinical candidate SC-57461A (CAS 423169-68-0) by the complete absence of the 4-benzyl (phenylmethyl) substituent on the phenoxy ring. In the Penning et al. (2002) J. Med. Chem. SAR study, the 4-benzyl group was identified as an essential pharmacophoric element; the corresponding 4-benzyl-substituted beta-alanine analog SC-57461A (compound 8d in the series) was selected as the clinical candidate from among alpha-, beta-, and gamma-amino acid analogs specifically because of its superior potency conferred by this substitution [1]. The QSAR and docking study by Sonawane et al. (2010) further confirmed that hydrophobic interactions mediated by the phenylmethyl substituent are critical for LTA4H binding site complementarity within this chemical series [2].
| Evidence Dimension | Presence of 4-benzyl (phenylmethyl) substituent on phenoxy ring |
|---|---|
| Target Compound Data | No 4-substituent (unsubstituted phenoxy ring); MW = 273.75 g/mol; C13H20ClNO3 [3] |
| Comparator Or Baseline | SC-57461A: 4-benzyl substituent present; MW = 363.88 g/mol; C20H26ClNO3 [4] |
| Quantified Difference | Molecular weight difference of 90.13 g/mol (ΔMW ≈ 33% increase); topological polar surface area and calculated logP differences (target compound calcd logP ≈ 0.25 [5]; SC-57461A calcd logP ≈ 3.8 estimated by benzyl contribution) |
| Conditions | Structural comparison based on published molecular formulas, X-ray crystallographic data for SC-57461A bound to LTA4H (PDB 3FHE, resolution 2.16 Å) [6], and pharmacophore modeling [2] |
Why This Matters
The absence of the 4-benzyl group fundamentally alters the compound's LTA4H binding mode and expected inhibitory potency, meaning that 132424-09-0 cannot serve as a potency-matched substitute for SC-57461A in target engagement or cellular activity assays; it is instead valuable as a negative control or SAR probe compound.
- [1] Penning, T.D., Russell, M.A., Chen, B.B., Chen, H.Y., Liang, C.D., Mahoney, M.W., Malecha, J.W., Miyashiro, J.M., Yu, S.S., Askonas, L.J., Gierse, J.K., Harding, E.I., Highkin, M.K., Kachur, J.F., Kim, S.H., Villani-Price, D., Pyla, E.Y., Ghoreishi-Haack, N.S., Smith, W.G. (2002) Synthesis of Potent Leukotriene A4 Hydrolase Inhibitors. Identification of 3-[Methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic Acid. Journal of Medicinal Chemistry, 45(16), 3482–3490. DOI: 10.1021/jm0200916. View Source
- [2] Sonawane, L.V., Bari, S.B. (2010) QSAR, Docking Studies and Pharmacophore Identification of Phenylmethyl Phenoxy Propyl Amino Propanoic Acid Derivatives as Leukotriene A4 Hydrolase Inhibitors. Yao Xue Xue Bao (Acta Pharmaceutica Sinica), 45(5), 615–623. PMID: 20931765. View Source
- [3] PubChem Compound Summary for CID 50988480. https://pubchem.ncbi.nlm.nih.gov/compound/132424-09-0 View Source
- [4] PubChem Compound Summary for CID 9820434, SC-57461A. https://pubchem.ncbi.nlm.nih.gov/compound/9820434 View Source
- [5] Chembase.cn Database Entry for EN300-69494 (3-[methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride). Calculated logP = 0.246. http://www.chembase.cn/substance-558467.html View Source
- [6] RCSB Protein Data Bank. 3FHE: Leukotriene A4 Hydrolase complexed with inhibitor N-[3-(4-benzylphenoxy)propyl]-N-methyl-beta-alanine (SC-57461A). Deposited 2008-12-09, Resolution 2.16 Å. DOI: 10.2210/pdb3FHE/pdb. View Source
